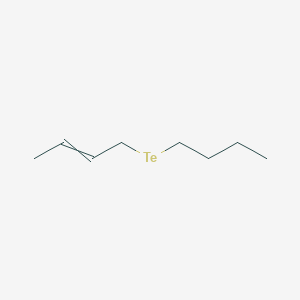![molecular formula C8H20IN3 B14276007 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide CAS No. 132771-35-8](/img/structure/B14276007.png)
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide typically involves the alkylation of amines. One common method is the exhaustive methylation of a primary amine using methyl iodide. This process involves multiple steps of nucleophilic substitution (SN2) reactions, where the amine reacts with methyl iodide to form a quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves large-scale alkylation reactions. These reactions are carried out in sealed reactors to prevent the escape of volatile amines and to ensure complete conversion to the desired quaternary ammonium salt .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions typically produce quaternary ammonium salts .
Applications De Recherche Scientifique
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants and disinfectants.
Mécanisme D'action
The mechanism of action of 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids, and the pathways involved are primarily related to membrane disruption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylamine: A tertiary amine with similar alkylation properties.
Tetramethylammonium iodide: Another quaternary ammonium compound with similar chemical behavior.
N,N-Dimethyl-N-propylamine: A tertiary amine that can undergo similar alkylation reactions.
Uniqueness
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific structure, which allows it to form stable complexes with various drugs and other molecules. This property makes it particularly useful in drug delivery and other biomedical applications .
Propriétés
Numéro CAS |
132771-35-8 |
|---|---|
Formule moléculaire |
C8H20IN3 |
Poids moléculaire |
285.17 g/mol |
Nom IUPAC |
2-(1-aminopropylideneamino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C8H20N3.HI/c1-5-8(9)10-6-7-11(2,3)4;/h5-7H2,1-4H3,(H2,9,10);1H/q+1;/p-1 |
Clé InChI |
QIVKTWIEWXEQMW-UHFFFAOYSA-M |
SMILES canonique |
CCC(=NCC[N+](C)(C)C)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)


![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)



